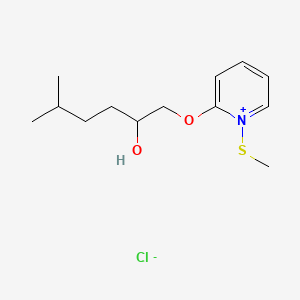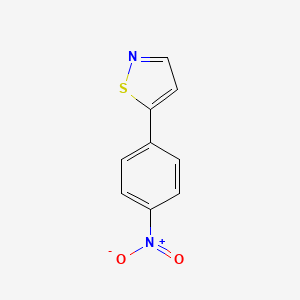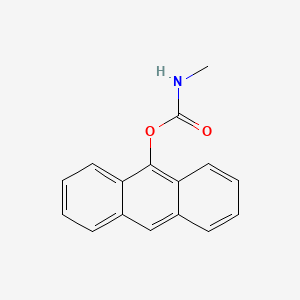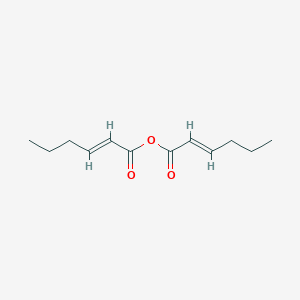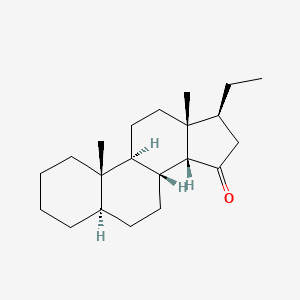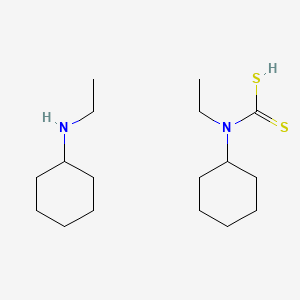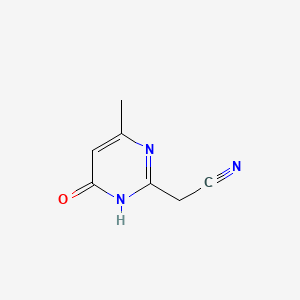
ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylcyclopentadienylmanganese(I) tricarbonyl (ECMT) is an organometallic compound that is widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents, and it is commonly used as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA as a catalyst is not fully understood, but it is believed to involve the coordination of the manganese atom with the substrate molecule. This coordination activates the substrate molecule, allowing it to undergo the desired reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA, as it is primarily used in laboratory experiments. However, studies have shown that exposure to high concentrations of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA can cause respiratory irritation and may be toxic to aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA as a catalyst is its high selectivity, which allows for the synthesis of specific products with minimal byproducts. Additionally, ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA is relatively stable and easy to handle, making it a convenient catalyst for laboratory experiments.
However, there are also some limitations to using ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA. For example, it is sensitive to air and moisture, which can cause degradation of the compound. Additionally, ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA is relatively expensive compared to other catalysts, which may limit its use in large-scale industrial applications.
Orientations Futures
There are several potential future directions for research on ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA. One area of interest is the development of new synthetic methods using ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA as a catalyst. Additionally, there is potential for the use of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA in the synthesis of pharmaceuticals and other high-value compounds.
Another area of interest is the development of new applications for ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA in fields such as materials science and energy storage. For example, ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA has been shown to be effective in the synthesis of metal-organic frameworks, which have potential applications in gas storage and catalysis.
Overall, the unique properties of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA make it a valuable tool for scientific research, and further studies on its synthesis and applications are likely to yield important insights and discoveries.
Méthodes De Synthèse
The synthesis of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA is typically carried out by reacting ethylcyclopentadiene with manganese pentacarbonyl in the presence of a reducing agent such as sodium borohydride. The reaction produces ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA as a yellow solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA has been extensively studied for its potential use as a catalyst in organic synthesis. It has been shown to be effective in a wide range of reactions, including the synthesis of aldehydes, ketones, and esters. Additionally, ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA has been used as a precursor for the synthesis of other organometallic compounds, such as cyclopentadienyliron dicarbonyl.
Propriétés
Numéro CAS |
12116-56-2 |
|---|---|
Formule moléculaire |
C10H9MnO3- |
Poids moléculaire |
232.117 |
Nom IUPAC |
carbon monoxide;5-ethylcyclopenta-1,3-diene;manganese |
InChI |
InChI=1S/C7H9.3CO.Mn/c1-2-7-5-3-4-6-7;3*1-2;/h3-6H,2H2,1H3;;;;/q-1;;;; |
Clé InChI |
KTXWSQGDKNADEC-UHFFFAOYSA-N |
SMILES |
CC[C-]1C=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




